2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Description
2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The compound F2692-0440 has demonstrated significant antibacterial activity. Researchers have evaluated its effects against various bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Staphylococcus aureus. Notably, the methanol leaf extract of Skimmia anquetilia (from which F2692-0440 is derived) exhibited a high zone of inhibition against E. coli, suggesting its potential as an antibacterial agent .
Phytochemical Profiling
Using gas chromatography–mass spectrometry (GC-MS), researchers identified 35 distinct phytoconstituents in the methanol leaf extract of S. anquetilia. Among these, the most predominant compound was 2R-acetoxymethyl-1,3,3-trimethyl-4t-(3-methyl-2-buten-1-yl)-1t-cyclohexanol. These bioactive chemicals contribute to the therapeutic capabilities of the plant species and may have broader applications .
Medicinal Plant Development
The findings from the study highlight the potential of S. anquetilia for developing herbal medicines. Researchers are exploring its use in treating various pathogenic infections. The compound F2692-0440 could play a crucial role in formulating effective herbal remedies .
Synthetic Methods
Beyond its natural occurrence, F2692-0440 can serve as a starting point for synthetic methods. For instance, it can be used as a precursor in the synthesis of related compounds, potentially expanding its applications in drug development .
High-Temperature Reactions
While not directly related to F2692-0440, the broader field of butyl isomers includes reactions that involve iso-butyl compounds. Researchers have studied the kinetics of reactions such as disporportionation and adduct formation, which may have implications for the compound’s reactivity .
Anticancer and Antioxidant Properties (Additional Potential)
Although not explicitly reported for F2692-0440, related compounds with similar structures have exhibited anticancer and antioxidant activities. Further investigations could explore these properties for our compound of interest .
properties
IUPAC Name |
2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-15(2)11-12-27-23(29)22-21(18-9-4-5-10-19(18)30-22)26-24(27)31-14-20(28)25-17-8-6-7-16(3)13-17/h4-10,13,15H,11-12,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLVRNIWUOJAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
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